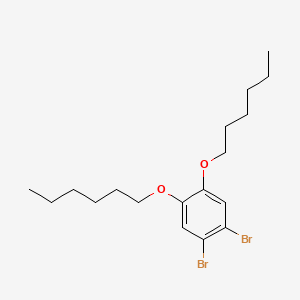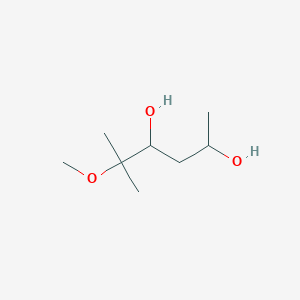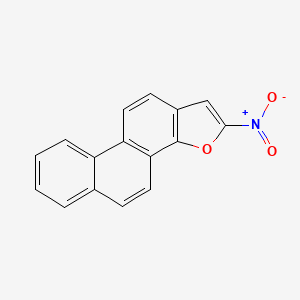![molecular formula C10H10O4 B14300971 Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]- CAS No. 115436-75-4](/img/structure/B14300971.png)
Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]- is an organic compound with significant importance in various fields of scientific research. This compound is known for its unique chemical structure, which includes an ethanone group attached to a phenyl ring substituted with acetyloxy and hydroxy groups. Its molecular formula is C10H10O4, and it is often used as a building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]- typically involves the acetylation of 3,4-dihydroxyacetophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually include heating the mixture to a temperature range of 50-60°C for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetyloxy group.
Major Products Formed
Oxidation: Formation of 3-acetoxy-4-hydroxybenzoic acid.
Reduction: Formation of 1-[3-(acetyloxy)-4-hydroxyphenyl]ethanol.
Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.
Scientific Research Applications
Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(3-hydroxyphenyl)-: Similar structure but lacks the acetyloxy group.
Ethanone, 1-[4-(acetyloxy)-3-(chloromethyl)phenyl]-: Contains a chloromethyl group instead of a hydroxy group.
Ethanone, 1-[3,5-bis(acetyloxy)phenyl]-: Contains two acetyloxy groups on the phenyl ring.
Uniqueness
Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]- is unique due to the presence of both acetyloxy and hydroxy groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research applications.
Properties
| 115436-75-4 | |
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(5-acetyl-2-hydroxyphenyl) acetate |
InChI |
InChI=1S/C10H10O4/c1-6(11)8-3-4-9(13)10(5-8)14-7(2)12/h3-5,13H,1-2H3 |
InChI Key |
WSAWHAMVRCMYSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [2-(3-chlorophenyl)ethyl]propanedioate](/img/structure/B14300889.png)

![6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine](/img/structure/B14300903.png)
![3,5-Dinitro-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]pyridine](/img/structure/B14300915.png)





